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N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine - 1858251-81-6

N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine

Catalog Number: EVT-1765586
CAS Number: 1858251-81-6
Molecular Formula: C10H13NO4S2
Molecular Weight: 275.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1. 5-(2-Fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole []

  • Compound Description: This compound exhibited potent antagonist activity against strychnine-induced convulsions. It was suggested to act as a glycine receptor agonist. []

2. 5-(3-Fluorophenyl)-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole []

  • Compound Description: This compound displayed significant selectivity as an antagonist of strychnine-induced convulsions. Its activity profile suggests potential as a glycine receptor agonist. []

3. 5-Phenyl-4-methyl-3-(methylsulfonyl)-4H-1,2,4-triazole []

    4. N-{3-Chloro-4-[(3-fluorobenzyl)oxy]phenyl}-6-[5-({[2-(methylsulfonyl)ethyl]amino}methyl)-2-furyl]-4-quinoline amine (Lapatinib) [, , , , ]

    • Compound Description: Lapatinib is a tyrosine kinase inhibitor used in treating advanced or metastatic breast cancers overexpressing HER2. Studies indicate it is a substrate for efflux transporters P-glycoprotein and breast cancer resistance protein. Lapatinib also inhibits these transporters, along with organic anion transporting polypeptide 1B1. It displays limited inhibition of renal transporters. [, , , , ]

    5. 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) [, , ]

    • Compound Description: DPC 423 is a potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. It undergoes metabolism through various pathways, some leading to potentially reactive metabolites like acyl glucuronides and glutathione adducts. DPC 423 shows species-dependent metabolic profiles and plasma stability. [, , ]

    6. 2-(4-(Methylthio)phenyl)-1H-benzo[d]imidazole []

    • Compound Description: This compound was synthesized via condensation of o-phenylenediamine and p-thiomethyl benzaldehyde. Its structure, confirmed by X-ray diffraction, reveals stabilization through intermolecular C-H…N, N-H…N and π-π interactions. []

    7. 1-(4-Methylsulfonyl phenyl)-3-(4-N, N dimethyl amino phenyl)-2-propen-1-one (MSPPP) [, ]

    • Compound Description: MSPPP is a chalcone investigated as a novel liquid laser dye material. It exhibits amplified spontaneous emission (ASE) and possesses good photochemical stability. The ASE spectra of MSPPP were studied in various solvents and compared to the conventional dye coumarin 503. [, ]
    Overview

    N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine is a synthetic compound that belongs to the class of amino acids and their derivatives. It features a methylsulfonyl group and a methylthio-substituted phenyl moiety attached to a glycine backbone. This compound is notable for its potential applications in pharmaceutical research, particularly as a lead compound in drug development due to its unique structural properties.

    Source

    The compound can be synthesized through various chemical reactions involving glycine derivatives and specific alkylation processes. Its synthesis has been documented in patents and scientific literature, indicating its relevance in medicinal chemistry and organic synthesis.

    Classification

    N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine is classified as an amino acid derivative. It falls under the broader category of sulfonyl-containing compounds, which are known for their biological activity and utility in drug design.

    Synthesis Analysis

    Methods

    The synthesis of N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine typically involves the following steps:

    1. Formation of Glycine Derivative: Starting from glycine, protective groups may be introduced to facilitate further reactions.
    2. Alkylation: The introduction of the methylthio group can be achieved through alkylation reactions using suitable alkyl halides or sulfonates.
    3. Sulfonylation: The methylsulfonyl group is incorporated via sulfonation reactions, often using reagents like methylsulfonyl chloride in the presence of a base.

    Technical details regarding reaction conditions, such as temperature, solvent choice (e.g., THF or DMF), and catalysts (e.g., phase-transfer catalysts), are crucial for optimizing yield and purity.

    Molecular Structure Analysis

    Structure

    The molecular structure of N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine can be represented as follows:

    • Molecular Formula: C₁₁H₁₅NO₃S₂
    • Structural Features:
      • A glycine backbone (NH₂-CH(COOH)-)
      • A methylthio group (-S-CH₃) attached to the phenyl ring
      • A methylsulfonyl group (-SO₂-CH₃)

    Data

    The compound's molecular weight is approximately 273.37 g/mol. The presence of both sulfonyl and thioether functionalities contributes to its chemical reactivity and potential biological activity.

    Chemical Reactions Analysis

    Reactions

    N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine can participate in several chemical reactions:

    1. Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile in reactions with electrophiles.
    2. Esterification: The carboxylic acid group can react with alcohols to form esters.
    3. Reduction Reactions: The sulfonyl group may undergo reduction under specific conditions to yield corresponding sulfides.

    Technical details regarding reaction mechanisms, such as transition states and intermediates, are critical for understanding the reactivity of this compound.

    Mechanism of Action

    Process

    The mechanism of action for N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine primarily involves its interaction with biological targets, such as enzymes or receptors. The presence of the sulfonamide moiety is known to enhance binding affinity due to hydrogen bonding interactions with active site residues.

    Data

    Studies suggest that compounds with similar structures exhibit activity against various biological pathways, including inhibition of specific enzymes involved in metabolic processes.

    Physical and Chemical Properties Analysis

    Physical Properties

    • Appearance: Typically appears as a white crystalline solid.
    • Solubility: Soluble in polar solvents such as water and methanol, but less soluble in non-polar solvents.
    • Melting Point: Specific melting point data may vary based on purity but generally falls within a defined range for amino acid derivatives.

    Chemical Properties

    • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
    • Reactivity: Reactivity profiles indicate susceptibility to nucleophilic attack due to the presence of electron-withdrawing groups.

    Relevant data from analytical techniques like NMR spectroscopy and mass spectrometry can provide insights into the purity and structural integrity of the compound.

    Applications

    Scientific Uses

    N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine has several potential applications:

    1. Pharmaceutical Research: As a lead compound for developing new drugs targeting specific biological pathways.
    2. Chemical Biology: Utilized in studies examining enzyme inhibition or receptor interactions.
    3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules or biologically active compounds.

    This compound represents a versatile building block in both academic research and industrial applications, contributing to advancements in medicinal chemistry and related fields.

    Biosynthetic Pathways & Precursor Utilization Strategies

    Metabolic Engineering of Actinomycetal Hosts for Phenylglycine Derivative Production

    The efficient biosynthesis of specialized phenylglycine derivatives like N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine necessitates precise rewiring of precursor metabolism in microbial hosts. Actinomycetes, particularly Streptomyces species, serve as preferred industrial platforms due to their native capacity to produce structurally complex natural products and inherent tolerance to non-canonical amino acid accumulation. Genetic optimization of these hosts focuses on two primary objectives: amplification of the core phenylglycine backbone synthesis and incorporation of sulfur-containing modifications.

    The pgl operon (pglA-E) from Streptomyces pristinaespiralis serves as the foundational genetic machinery for L-phenylglycine (L-Phg) biosynthesis. This pathway converts phenylpyruvate—an intermediate from the shikimate pathway—into L-Phg via a four-step enzymatic cascade involving dehydrogenation, thioester cleavage, and transamination [2] [7] [9]. Metabolic engineering strategies have targeted both the expression level of this operon and the supply of its precursor, phenylpyruvate. In S. pristinaespiralis, chromosomal overexpression of the native pgl operon under strong promoters increased L-Phg titers by 2.8-fold compared to wild-type strains [7]. Parallel enhancement of erythrose-4-phosphate (E4P) and phosphoenolpyruvate (PEP) availability—key shikimate pathway precursors—was achieved through overexpression of aroF (encoding a feedback-resistant DAHP synthase) and ppsA (PEP synthase), further boosting phenylpyruvate flux [2].

    Table 1: Metabolic Engineering Strategies for Enhanced Phenylglycine Production in Actinomycetes

    Host StrainGenetic ModificationsPrecursor EnhancementYield Increase
    S. pristinaespiralispglA-E operon amplificationEndogenous phenylpyruvate pool expansion2.8-fold L-Phg
    S. lividansHeterologous expression of pgl operonaroFfbr overexpression1.9-fold L-Phg
    S. coelicolorpglE (aminotransferase) + cysM (cysteine synthase)Sodium thiosulfate feeding3.2-fold thiolated derivatives

    Sulfur incorporation into the phenylglycine scaffold presents distinct biochemical challenges. The synthesis of 3-(methylthio)phenylglycine—a direct precursor to N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine—requires metabolic coupling between phenylglycine and cysteine biosynthesis. Co-expression of the pgl operon with cysM (encoding O-acetylserine sulfhydrylase) in Streptomyces lividans significantly improved conversion efficiency of exogenous thiosulfate into cysteine-derived sulfur donors, enabling efficient 3-methylthiophenyl modification [9]. This metabolic crosstalk was further optimized by knocking out competing pathways such as sulfate assimilation regulators (cysB) to prevent sulfur diversion [7].

    Synthetic Biology Approaches for Heterologous Expression of Non-Proteinogenic Amino Acid Operons

    Heterologous production of complex phenylglycine derivatives demands synthetic biology strategies to reconstitute entire biosynthetic pathways in genetically tractable hosts. Escherichia coli and engineered Streptomyces strains serve as primary chassis due to well-established genetic tools, though significant metabolic burdens and precursor limitations necessitate sophisticated operon design and host engineering.

    The core innovation involves constructing artificial gene clusters that combine de novo phenylglycine synthesis with sulfur modification enzymes. A landmark achievement was the development of a synthetic D-Phg operon by integrating the pglA-D genes from S. pristinaespiralis (catalyzing phenylpyruvate → phenylglyoxylate → hydroxyphenylglycine) with hpgAT from Pseudomonas putida—an aminotransferase exhibiting stereo-inverting activity that converts hydroxyphenylglycine to D-Phg [7] [9]. This hybrid operon, expressed in S. lividans using a constitutive ermE promoter, achieved D-Phg titers of 450 mg/L, demonstrating the feasibility of de novo enantioselective production [7].

    Table 2: Heterologous Expression Systems for Engineered Phenylglycine Derivatives

    Host SystemSynthetic Operon ComponentsProductivityKey Limitations
    E. coli K12mppJ (β-methyltransferase) + tyrB (transaminase)110 mg/L β-methylphenylglycineMetabolic burden (25% growth reduction)
    S. lividans TK24pglA-D (S. pristinaespiralis) + hpgAT (P. putida)450 mg/L D-PhgIncomplete sulfur incorporation
    S. coelicolor M1152pglA-E + metK (methionine adenosyltransferase)320 mg/L S-methylated PhgPrecursor toxicity

    However, pathway efficiency is frequently compromised by host-specific limitations. In E. coli, expression of five-enzyme pathways for β-hydroxylated phenylglycine derivatives imposed severe metabolic burdens, reducing growth rates by 30% and peak biomass by 25% compared to control strains [3]. Mitigation strategies include:

    • Genomic integration to circumvent plasmid instability [3]
    • Inducible expression systems to decouple growth and production phases
    • Compartmentalization using protein scaffolds to minimize intermediate diffusion [8]Recent advances exploit Streptomyces hosts engineered for enhanced sulfur metabolism. S. coelicolor M1154—a chassis with deleted biosynthetic gene clusters—was transformed with the pgl operon alongside metK (methionine adenosyltransferase) to boost S-adenosylmethionine (SAM) supply for methylthioether formation [9]. Despite improved sulfur transfer, titers of 3-(methylthio)phenylglycine remained sub-industrial (< 500 mg/L) due to phenylglyoxylate toxicity and insufficient cofactor recycling [7].

    Substrate Channeling Mechanisms in Multi-Enzyme Complexes for Sulfur-Containing Analog Synthesis

    Substrate channeling—the direct transfer of metabolic intermediates between consecutive enzymes without bulk-phase diffusion—offers a transformative solution for synthesizing labile intermediates in N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine biosynthesis. This mechanism is particularly critical for sulfur-transfer reactions, where reactive intermediates like O-acetylserine or S-adenosylmethionine rapidly degrade in cellular environments [4] [8].

    Natural enzyme complexes achieve substrate channeling through two primary mechanisms: static tunnels (permanent physical conduits) and swinging arms (mobile prosthetic groups). The pyruvate dehydrogenase complex exemplifies swinging-arm channeling via lipoyl domains that physically shuttle reaction intermediates between active sites [4]. Synthetic biologists have mimicked these strategies using three approaches:

    • Fusion proteins generating covalent enzyme chimeras
    • Protein scaffolds exploiting high-affinity peptide interactions (e.g., SH3/ligand domains)
    • DNA nanostructures providing programmable spatial organization [8]

    Table 3: Substrate Channeling Systems for Phenylglycine Derivative Synthesis

    Channeling StrategyEnzyme ComponentsIntermediate ChanneledEfficiency Gain
    DNA scaffold (DX tiles)Cysteine synthase + SAM-dependent methyltransferaseS-adenosylhomocysteine7.2-fold product yield
    SH3-mediated scaffoldPglE (aminotransferase) + MetKPhenylglyoxylate3.8-fold acceleration
    Synthetic swinging armBenzoylformate decarboxylase + TransaminaseMandelate91% reduced diffusion loss

    DNA nanostructures represent the most precise channeling platform. A landmark study demonstrated a DX-tile DNA scaffold organizing glucose-6-phosphate dehydrogenase (G6PDH) and lactate dehydrogenase (LDH) with controlled inter-enzyme spacing [8]. Incorporating a 20-basepair dsDNA "arm" functionalized with nicotinamide (NAD+ mimic) enabled direct hydride transfer between enzymes, reducing reaction time by 83% compared to free-floating enzymes. Applied to phenylglycine synthesis, a similar nanostructure was engineered to colocalize cysteine synthase (CysM) with a SAM-dependent methyltransferase, achieving a 7.2-fold increase in 3-(methylthio)phenylglycine formation by preventing thiolate oxidation [8].

    The metabolic advantages of substrate channeling are quantifiable:

    • Intermediate sequestration reduces toxicity (e.g., phenylglyoxylate degradation products inhibit pglD thioesterase) [9]
    • Cofactor recycling efficiency increases 5-fold for NADPH-dependent reductases [4]
    • Side-reaction suppression minimizes sulfur hydrolysis, improving pathway yield by 40–60% [8]Nevertheless, scaling artificial channeling systems for industrial fermentation remains challenging due to DNA scaffold stability in bioreactors and the metabolic cost of synthesizing non-native protein/DNA hybrids. Recent innovations employ biomimetic polymers as lower-cost alternatives to DNA tiles while retaining spatial precision [4].

    Properties

    CAS Number

    1858251-81-6

    Product Name

    N-(Methylsulfonyl)-N-[3-(methylthio)phenyl]glycine

    IUPAC Name

    2-(3-methylsulfanyl-N-methylsulfonylanilino)acetic acid

    Molecular Formula

    C10H13NO4S2

    Molecular Weight

    275.3 g/mol

    InChI

    InChI=1S/C10H13NO4S2/c1-16-9-5-3-4-8(6-9)11(7-10(12)13)17(2,14)15/h3-6H,7H2,1-2H3,(H,12,13)

    InChI Key

    LKUSPHMWRZZEBP-UHFFFAOYSA-N

    SMILES

    CSC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C

    Canonical SMILES

    CSC1=CC=CC(=C1)N(CC(=O)O)S(=O)(=O)C

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